1-(aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide
Description
Properties
IUPAC Name |
1-(aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.BrH/c1-10(2)7(11)8(6-9)4-3-5-8;/h3-6,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIKXNBPCJHAKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCC1)CN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydantoin-Based Synthesis of Aminocyclobutane Derivatives
One of the historically significant and efficient methods for synthesizing aminocyclobutane carboxylic acid derivatives is the hydantoin synthesis pathway. This method has been documented to yield the target amino acid derivatives with high efficiency (up to 97% yield) and involves:
- Starting from cyclobutane-1,1-dicarboxylic acid diamide.
- Conversion to 5,5-trimethylenehydantoin via Ingold’s method.
- Hydrolysis and subsequent functional group transformations to yield the amino acid derivative.
This method is advantageous because it avoids problematic dehydrobromination that occurs in direct ammonolysis routes and provides high purity products suitable for further functionalization into carboxamide derivatives.
Gabriel Synthesis and Azide Reduction Attempts
Attempts to prepare the aminomethyl group via the Gabriel synthesis using potassium phthalimide on brominated cyclobutane intermediates have been largely unsuccessful due to:
- Dehydrobromination side reactions.
- Failure to replace bromine with azido groups effectively.
- Low yields and formation of unsaturated by-products.
Similarly, the two-stage synthesis involving azide substitution followed by reduction to the amino group has been reported as ineffective for this specific cyclobutane system.
Nucleophilic Ring-Opening and Regiospecific Addition
Recent advances include:
- Regiospecific nucleophilic addition of nitrogen-containing nucleophiles to bicyclo[1.1.0]butane derivatives.
- Multi-step synthesis involving carboxylation, azido-group introduction via tetramethylguanidinium azide or trimethylsilazide, reduction of amide groups, and reductive elimination of protecting groups.
These methods allow for high regioselectivity and functional group tolerance, facilitating the synthesis of substituted aminocyclobutane carboxamides, including the dimethyl derivatives.
Use of Ethyl Isocyanoacetate and 1,3-Dibromopropane
A more recent preparative method achieving 95% yield involves:
- Reaction of ethyl isocyanoacetate with 1,3-dibromopropane.
- Follow-up transformations to install the aminomethyl and carboxamide functionalities.
This method is notable for its high yield and scalability, making it suitable for laboratory and industrial synthesis of 1-(aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide precursors.
Salt Formation: Hydrobromide Preparation
The hydrobromide salt is typically prepared by:
- Dissolving the free base 1-(aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide in an appropriate solvent such as ethanol or methanol.
- Adding hydrobromic acid (HBr) solution dropwise under controlled temperature.
- Precipitation or crystallization of the hydrobromide salt.
- Isolation by filtration and drying under vacuum.
This salt form enhances compound stability and solubility, facilitating handling and further pharmaceutical or chemical applications.
Summary Table of Preparation Methods
| Methodology | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Hydantoin Synthesis | Cyclobutane dicarboxylic acid → hydantoin → hydrolysis | Up to 97 | High yield, well-established | Multi-step, requires hydantoin intermediate |
| Gabriel Synthesis / Azide Reduction | Bromide substitution → azide → reduction | <50 | Classical approach | Low yield, side reactions |
| Nucleophilic Ring-Opening | Bicyclo[1.1.0]butane derivatives → nucleophilic addition → reduction | ~90 | Regioselective, functional group tolerant | Multi-step, specialized reagents |
| Ethyl Isocyanoacetate Route | Reaction with 1,3-dibromopropane → transformations | ~95 | High yield, scalable | Requires isocyanoacetate availability |
| Hydrobromide Salt Formation | Free base + HBr → crystallization | Quantitative | Stabilizes compound, easy isolation | Requires careful acid handling |
Research Findings and Analytical Data
- The hydantoin synthesis route remains the benchmark for preparing aminocyclobutane carboxylic acids due to its reproducibility and high yield.
- Attempts to substitute bromine with azide or amine groups directly on cyclobutane rings often lead to elimination or unsaturation side products, reducing yield and purity.
- Regiospecific nucleophilic additions to bicyclobutane intermediates provide a versatile platform for synthesizing various substituted cyclobutane derivatives, including the target compound.
- Hydrobromide salts of amines, including this compound, show enhanced crystallinity and stability, which is crucial for pharmaceutical formulation and storage.
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted amines or amides.
Scientific Research Applications
1-(Aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with biological targets, influencing their function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its cyclobutane core combined with dual functional groups (aminomethyl and carboxamide). Below is a comparative analysis with analogous compounds:
Key Differences and Implications
- The cyclobutane core in the target compound balances stability and conformational flexibility .
- Functional Groups: The carboxamide group in the target compound provides hydrogen-bonding capability, enhancing target binding in drug design. In contrast, sulfonamide derivatives () offer stronger acidity (pKa ~1–2) due to the -SO2NH2 group, useful in enzyme inhibition . The aminomethyl substituent in the target compound and its analogs (e.g., ) facilitates interactions with biological targets (e.g., ion channels, receptors) .
- Salt Form : Hydrobromide (target) vs. hydrochloride () salts influence solubility and crystallinity. Bromide salts generally have lower solubility in polar solvents than chlorides but may exhibit better bioavailability in lipid-rich environments .
Biological Activity
1-(Aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide, also known by its CAS number 1803600-46-5, is a compound of increasing interest in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.
- Molecular Formula : C8H16N2O·HBr
- Molecular Weight : 224.23 g/mol
- Structure : The compound features a cyclobutane ring with an aminomethyl group and two dimethyl groups attached to the nitrogen atom.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antineoplastic Properties : Preliminary studies suggest that the compound may have potential as an antitumor agent due to its ability to interact with cellular pathways involved in cancer cell proliferation .
- Enzyme Modulation : The compound has been investigated for its effects on various enzymes, potentially influencing metabolic pathways and cellular signaling .
- Neuroprotective Effects : Some studies suggest that it may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
The mechanism of action for this compound is not fully elucidated but may involve:
- Interaction with Receptors : The compound may bind to specific receptors or enzymes, altering their activity and influencing downstream signaling pathways.
- Alkylation Potential : As an alkylating agent, it may modify nucleophilic sites on biomolecules, leading to changes in their function .
Case Studies and Experimental Data
Several studies have been conducted to assess the biological activity of this compound:
- Antitumor Activity :
- Enzyme Inhibition :
- Neuroprotective Studies :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Compound A | Antineoplastic | Enzyme inhibition |
| Compound B | Neuroprotective | Antioxidant effects |
| Compound C | Antimicrobial | Membrane disruption |
This comparative analysis suggests that while there are similarities in biological activities among these compounds, the specific mechanisms and efficacy can vary significantly.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide, and what challenges arise during purification?
- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by aminomethylation and carboxamide functionalization. For example, analogous compounds (e.g., cyclopropyl derivatives) are synthesized via reductive amination or nitrile reduction steps . Key challenges include controlling stereochemistry during cyclobutane ring closure and minimizing byproducts during hydrobromide salt formation. Purification often requires recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and methanol/dichloromethane gradients .
Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The cyclobutane protons appear as distinct multiplets in the δ 1.5–2.5 ppm range, while the aminomethyl group (–CH₂NH₂) resonates near δ 2.8–3.2 ppm. The N,N-dimethyl carboxamide group shows a singlet at δ 2.9–3.1 ppm for the dimethyl protons and a carbonyl (C=O) signal at δ 170–175 ppm in ¹³C NMR .
- IR : Strong absorption bands for the amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1600 cm⁻¹) confirm functional groups. The hydrobromide salt exhibits a broad O–H stretch (~2500 cm⁻¹) due to hygroscopicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility and stability data for this compound across different solvents?
- Methodological Answer : Discrepancies often arise from hygroscopicity (common in hydrobromide salts) or pH-dependent solubility. Systematic studies should:
- Measure solubility in buffered solutions (pH 3–9) using UV-Vis spectroscopy or gravimetric analysis.
- Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For example, N,N-dimethylcarboxamide derivatives show reduced stability in acidic conditions due to hydrolysis .
Q. What experimental designs are suitable for evaluating the compound’s biological activity, particularly in neuropharmacology?
- Methodological Answer :
- In vitro assays : Use SH-SY5Y neuronal cells to measure dose-dependent effects on neurotransmitter uptake (e.g., serotonin/norepinephrine) via radiolabeled substrates. Compare with structurally similar compounds like Milnacipran hydrochloride, which modulates monoamine reuptake .
- In vivo models : Administer the compound in rodent models (e.g., forced swim test for antidepressant activity) at 10–50 mg/kg doses. Monitor plasma pharmacokinetics using LC-MS/MS to correlate exposure with efficacy .
Q. How does the hydrobromide counterion influence physicochemical properties compared to other salts (e.g., hydrochloride)?
- Methodological Answer : The hydrobromide salt generally has higher molar solubility in water than hydrochloride due to bromide’s lower lattice energy. However, bromide may increase hygroscopicity, requiring storage under anhydrous conditions. Comparative studies using DSC/TGA reveal hydrobromide salts often exhibit higher melting points (~200–220°C) and better thermal stability .
Methodological Challenges
Q. What strategies mitigate racemization during the synthesis of stereoisomers of this compound?
- Methodological Answer : Racemization is common at the cyclobutane chiral center. Strategies include:
- Using low-temperature (<0°C) reaction conditions during ring-closing steps.
- Employing chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to enforce stereocontrol .
Q. How can computational modeling (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- DFT calculations : Predict conformational stability of the cyclobutane ring and hydrogen-bonding interactions with biological targets (e.g., monoamine transporters).
- Docking studies : Use AutoDock Vina to simulate binding to the serotonin transporter (SERT) active site, comparing poses with known inhibitors like Duloxetine .
Data Interpretation
Q. How should researchers interpret conflicting cytotoxicity data from MTT vs. LDH assays?
- Methodological Answer : MTT assays measure mitochondrial activity (false positives possible with redox-active compounds), while LDH assays detect membrane integrity. Cross-validate using flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis. For carboxamide derivatives, false MTT signals may arise from thiol group interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
